N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-(4-methoxyphenoxy)acetamide
CAS No.:
Cat. No.: VC15285640
Molecular Formula: C19H24N2O5
Molecular Weight: 360.4 g/mol
* For research use only. Not for human or veterinary use.
![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-(4-methoxyphenoxy)acetamide -](/images/structure/VC15285640.png)
Specification
Molecular Formula | C19H24N2O5 |
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Molecular Weight | 360.4 g/mol |
IUPAC Name | N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-2-(4-methoxyphenoxy)acetamide |
Standard InChI | InChI=1S/C19H24N2O5/c1-23-15-4-6-16(7-5-15)26-14-19(22)20-13-17(18-3-2-10-25-18)21-8-11-24-12-9-21/h2-7,10,17H,8-9,11-14H2,1H3,(H,20,22) |
Standard InChI Key | LPZFRBVPBHCBNB-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CO2)N3CCOCC3 |
Introduction
Molecular Information
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IUPAC Name: N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-(4-methoxyphenoxy)acetamide
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Molecular Formula: C16H20N2O5
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Molecular Weight: Approximately 320.34 g/mol
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Structure:
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Contains a furan ring, a morpholine group, and a methoxyphenoxyacetamide moiety.
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The compound exhibits both hydrophilic and hydrophobic properties due to its morpholine group (hydrophilic) and aromatic rings (hydrophobic).
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Synthesis
The synthesis of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-(4-methoxyphenoxy)acetamide typically involves multi-step organic reactions:
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Starting Materials:
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Furan derivatives.
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Morpholine.
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4-Methoxyphenol.
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Chloroacetic acid or acetic anhydride.
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Reaction Steps:
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Formation of the furan-morpholine intermediate via alkylation or condensation.
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Etherification of 4-methoxyphenol with chloroacetic acid to form the phenoxyacetic acid derivative.
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Coupling of the intermediate with the phenoxyacetic acid derivative using coupling agents like carbodiimides or acid chlorides.
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Purification:
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Typically performed through recrystallization or chromatographic techniques to isolate the pure compound.
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Potential Applications
Compounds with similar structures have been studied for their pharmacological properties, including:
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Antimicrobial Activity: The furan ring is known for its antimicrobial properties, which may inhibit bacterial or fungal growth.
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Anticancer Potential: Aromatic amides often exhibit cytotoxicity against cancer cells.
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CNS Activity: Morpholine derivatives are explored for their effects on the central nervous system (e.g., as antidepressants or anxiolytics).
Mechanism of Action
While specific data on this compound is limited, its structure suggests possible interactions with biological targets such as:
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Enzymes with amide-binding domains.
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Receptors interacting with heterocyclic or aromatic groups.
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Membrane proteins due to its amphiphilic nature.
Research Context
While specific research on this exact compound is scarce, it aligns structurally with other compounds studied for medicinal purposes:
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